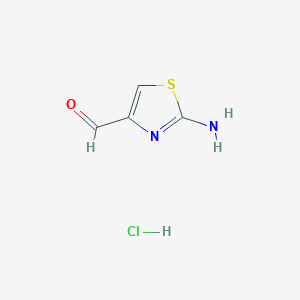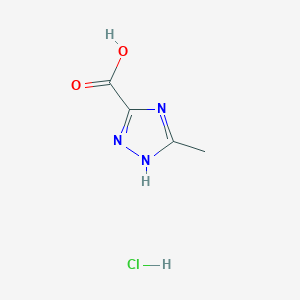
2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide is a heterocyclic compound with the molecular formula C₅H₆N₄O₂ It belongs to the class of pyrimidines, which are nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide involves the reaction of a pyrimidine derivative with hydrazine. For example, the subtitle compound of Step 15A (0.500 g, 3.24 mmol) is dissolved in ethanol (125 mL) and stirred at ambient temperature for 1 hour. Hydrazine monohydrate (0.325 g, 6.49 mmol) is then added, and the reaction mixture is heated at 65°C for 72 hours. The solvent is partially removed under reduced pressure, and the solids are filtered off and washed with ethanol to afford the title product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the pyrimidine ring.
Aplicaciones Científicas De Investigación
2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxo-1,2-dihydropyrimidine-4-carboxamide
- 2-Oxo-1,2-dihydropyrimidine-4-carboxylic acid
- 2-Oxo-1,2-dihydropyrimidine-4-carboxylate
Uniqueness
2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide is unique due to the presence of the hydrazide group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group.
Propiedades
Fórmula molecular |
C5H6N4O2 |
|---|---|
Peso molecular |
154.13 g/mol |
Nombre IUPAC |
2-oxo-1H-pyrimidine-6-carbohydrazide |
InChI |
InChI=1S/C5H6N4O2/c6-9-4(10)3-1-2-7-5(11)8-3/h1-2H,6H2,(H,9,10)(H,7,8,11) |
Clave InChI |
HXROEOIPDHNEQF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=O)N=C1)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one](/img/structure/B11919967.png)
![2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B11919975.png)
![4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11919988.png)






![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11920040.png)
